Methyltetrazine-PEG12-Maleimide

Description

Evolution of Bioorthogonal Chemistry and its Impact on Chemical Biology Research

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with the native biochemical processes. wikipedia.org The term was first introduced by Carolyn R. Bertozzi in 2003 and has since become a cornerstone of chemical biology, enabling the study of biomolecules like proteins, glycans, and lipids in real-time within living cells. wikipedia.orginvent.orgbritannica.com This approach allows for the labeling and imaging of biomolecules with probes to investigate their functions and roles in disease processes. invent.orgnih.gov

Historical Context and Significance of Click Chemistry in Biomolecular Research

The concept of "click chemistry," introduced by K. Barry Sharpless in 2001, describes a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. researchgate.netnih.govcsmres.co.uk These reactions are characterized by their high yields, simple reaction conditions, and tolerance to a wide range of functional groups, making them ideal for creating large libraries of compounds for drug discovery and other applications. researchgate.netcsmres.co.uk A key example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which has been widely used to link different molecules together. nih.gov The principles of click chemistry have had a profound impact on various fields, including medicinal chemistry, materials science, and bioconjugation. nih.govpcbiochemres.com

Advantages of Strain-Promoted Inverse Electron-Demand Diels-Alder (iEDDA) Cycloadditions in Biological Systems Research

While highly efficient, the use of copper catalysts in traditional click chemistry can be toxic to living cells. rsc.org This limitation led to the development of copper-free click chemistry, such as the strain-promoted inverse electron-demand Diels-Alder (iEDDA) cycloaddition. researchgate.netresearchgate.net This reaction occurs between an electron-deficient diene, like a tetrazine, and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO). rsc.orgsigmaaldrich.com The iEDDA reaction is exceptionally fast and bioorthogonal, proceeding rapidly at physiological temperatures without the need for a toxic catalyst. rsc.orgnih.gov This has made it a valuable tool for in vivo imaging and the labeling of biomolecules in living organisms. rsc.orgnih.gov

Overview of Bifunctional Linkers in Research Applications

Bifunctional linkers are molecules that contain two different reactive groups, allowing them to connect two different molecules. These linkers are essential tools in bioconjugation, enabling the creation of complex molecular structures for a variety of research applications.

Design Principles for Heterobifunctional Reagents in Targeted Research Conjugations

Heterobifunctional reagents are designed with two distinct reactive ends to facilitate the specific coupling of two different molecules. nih.gov The design of these linkers involves careful consideration of the reactivity of each functional group to ensure sequential and controlled conjugation. axispharm.com For example, a linker might have one group that reacts with an amine on a protein and another group that reacts with a thiol on a different molecule. wikipedia.org The choice of reactive groups and the length and composition of the linker are critical for optimizing the stability and function of the final conjugate. nih.gov

The Role of Polyethylene (B3416737) Glycol (PEG) Spacers in Bioconjugate Research

Polyethylene glycol (PEG) is a polymer that is frequently incorporated into bifunctional linkers as a spacer. koreascience.kr PEGylation, the process of attaching PEG chains to molecules, offers several advantages in bioconjugation. wikipedia.org The PEG spacer is hydrophilic, flexible, and biocompatible. wikipedia.org It can increase the solubility of hydrophobic molecules in aqueous environments, reduce steric hindrance between the conjugated molecules, and minimize non-specific interactions. axispharm.comnih.gov The length of the PEG spacer can be adjusted to optimize the distance and flexibility between the linked molecules, which can be crucial for maintaining their biological activity. nih.govresearchgate.net

Methyltetrazine-PEG12-Maleimide: A Contemporary Bioorthogonal Tool for Research

This compound is a heterobifunctional linker that exemplifies the convergence of the principles discussed above. axispharm.com It incorporates a highly reactive methyltetrazine group for fast, copper-free iEDDA reactions with TCO-modified molecules. axispharm.comnih.gov It also contains a maleimide (B117702) group that specifically reacts with thiol groups, commonly found in cysteine residues of proteins. axispharm.com These two reactive moieties are connected by a 12-unit polyethylene glycol (PEG12) spacer. axispharm.com This PEG spacer enhances the water solubility and flexibility of the linker, making it an ideal reagent for a wide range of bioconjugation applications, including targeted drug delivery and live-cell imaging. koreascience.kraxispharm.com

Properties of this compound

| Property | Value |

| Formula | C36H60N4O15 |

| Molecular Weight | 788.9 g/mol |

| Purity | ≥95% |

| Solubility | Soluble in DMSO, DCM, DMF |

| Storage | -20°C |

Data sourced from BroadPharm and AxisPharm. axispharm.combroadpharm.combroadpharm.com

Research Applications of this compound

| Application | Description |

| Bioconjugation | Used to create stable conjugates for modifying proteins and antibodies. axispharm.com |

| Targeted Drug Delivery | Enables the precise attachment of therapeutic agents to biomolecules for targeted delivery. axispharm.com |

| Live-Cell Imaging and Diagnostics | Suitable for bioorthogonal labeling in live cells to enhance imaging and diagnostic applications. axispharm.com |

Data sourced from AxisPharm. axispharm.com

Structural Features and Reactive Moieties in Research Context

This compound is a functional linker molecule meticulously designed with three key components: a methyltetrazine group, a maleimide group, and a 12-unit polyethylene glycol (PEG) spacer that connects them. axispharm.com Each part of this structure serves a distinct and critical purpose in the context of bioconjugation.

The Methyltetrazine moiety is a highly reactive and specific handle used in bioorthogonal chemistry. chemimpex.com Bioorthogonal reactions are chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The methyltetrazine group participates in an exceptionally rapid and selective reaction known as the inverse-electron-demand Diels-Alder (iEDDA) reaction with a strained dienophile, most commonly a trans-cyclooctene (TCO). axispharm.commedchemexpress.commedchemexpress.comfrontiersin.org This reaction is notable for its fast kinetics, with some tetrazine ligations reaching second-order rate constants of up to 2000 M⁻¹s⁻¹. wikipedia.org The addition of a methyl group to the tetrazine ring can further enhance the kinetics of this conjugation. adcreviews.com This high degree of specificity and efficiency allows for the precise labeling of TCO-modified molecules even at very low concentrations within a complex biological milieu, such as in live cells. frontiersin.orgaxispharm.com

The Maleimide moiety is a well-established reactive group that exhibits high selectivity for thiol (sulfhydryl) groups, such as those found in the cysteine residues of proteins and peptides. axispharm.comlumiprobe.com The reaction between a maleimide and a thiol, a Michael-type addition, proceeds rapidly and efficiently under mild physiological conditions (typically pH 6.5-7.5) to form a stable covalent thioether bond. nih.govaxispharm.com This thiol-maleimide "click" reaction is a cornerstone of bioconjugation due to its high yield, specificity, and the absence of by-products. nih.govrsc.org This enables the straightforward and stable attachment of the linker to antibodies, proteins, or other thiol-containing biomolecules. chemimpex.comaxispharm.com

The combination of these two reactive groups in one molecule creates a powerful heterobifunctional linker for two-step conjugations. The maleimide group can first be attached to a protein of interest (e.g., an antibody), and the methyltetrazine group is then available for a subsequent bioorthogonal reaction with a TCO-tagged payload, such as a therapeutic agent or an imaging probe. axispharm.com

Reactive Moieties of this compound

| Reactive Moiety | Reaction Type | Reactive Partner | Key Features |

|---|---|---|---|

| Methyltetrazine | Inverse-Electron-Demand Diels-Alder (iEDDA) | Trans-cyclooctene (TCO) and other strained alkenes | Bioorthogonal, extremely rapid kinetics, high specificity, copper-free. axispharm.comwikipedia.orgadcreviews.com |

| Maleimide | Michael Addition ("Click" Reaction) | Thiols (e.g., Cysteine residues) | Highly selective for thiols, forms stable covalent bonds, efficient at physiological pH. lumiprobe.comnih.govaxispharm.com |

Justification for PEG12 Length in Research Design

The Polyethylene Glycol (PEG) chain serves as the spacer arm connecting the methyltetrazine and maleimide groups. The use of PEG linkers in bioconjugation is a well-established strategy to improve the physicochemical properties of the resulting conjugates. broadpharm.comaxispharm.com General benefits of PEGylation include significantly increased aqueous solubility, enhanced stability by protecting molecules from degradation, and reduced immunogenicity. broadpharm.comaxispharm.com

The choice of a specific, defined length, such as the 12 repeating ethylene (B1197577) glycol units in PEG12 , is a critical aspect of rational research design. Unlike polydisperse PEG mixtures which have an average molecular weight, a monodisperse or discrete PEG (dPEG®) linker like PEG12 has a precise, single chemical structure and an exact molecular weight. broadpharm.com This uniformity is crucial for several reasons:

Hydrophilicity and Solubility: The hydrophilic nature of the PEG12 linker helps to counteract the hydrophobicity often associated with therapeutic payloads or complex biomolecules, thereby reducing aggregation and improving solubility. researchgate.netrsc.org This is particularly important in the development of antibody-drug conjugates (ADCs), where linker design can significantly impact the stability and efficacy of the final product. researchgate.net

Steric Hindrance: The flexible, 12-unit chain provides adequate spatial separation between the conjugated molecules. This spacer arm minimizes steric hindrance, ensuring that both the biomolecule (e.g., an antibody) and the attached payload (e.g., a drug or fluorophore) can maintain their native conformation and function. axispharm.com

Pharmacokinetic Properties: The length of the PEG linker can influence the biodistribution and circulation time of a conjugate in vivo. koreascience.kr PEGylation is known to increase a drug's size, which can help prevent renal clearance and extend its lifetime. broadpharm.com By using a defined PEG12 linker, researchers can achieve more consistent and predictable pharmacokinetic profiles compared to using polydisperse PEGs. rsc.orgkoreascience.kr

Impact of PEG Linker Properties in Bioconjugate Design

| Property | Justification for Use of PEG12 Linker | Research Context |

|---|---|---|

| Solubility | Increases the solubility of hydrophobic molecules in aqueous solutions. axispharm.com | Crucial for preventing aggregation of antibody-drug conjugates (ADCs) and other bioconjugates. rsc.org |

| Flexibility & Spacing | Provides a flexible spacer to reduce steric hindrance between conjugated molecules. axispharm.com | Ensures that proteins and attached payloads retain their functional conformations. |

| Homogeneity | As a monodisperse linker, it ensures the production of uniform conjugates with a precise molecular weight. broadpharm.com | Allows for more reproducible experimental results and clear structure-activity relationship studies. rsc.org |

| Biocompatibility | Reduces potential immunogenic responses to the conjugate. broadpharm.comaxispharm.com | Improves the in vivo performance and tolerance of therapeutic and diagnostic agents. koreascience.kr |

Academic Research Significance and Scope of Investigation

The unique trifecta of a thiol-reactive group, a bioorthogonal handle, and a defined hydrophilic spacer makes this compound a significant and versatile tool in academic research. axispharm.com Its primary role is as a heterobifunctional crosslinker, enabling the precise and stable linkage of disparate molecular entities for sophisticated applications in medicine and biology. axispharm.com

The scope of investigation utilizing this compound is broad and focuses on the construction of complex, functional biomolecular systems:

Antibody-Drug Conjugates (ADCs): A major application is in the synthesis of ADCs for targeted therapy. medchemexpress.comaxispharm.com Researchers can conjugate the maleimide end of the linker to cysteine residues on a monoclonal antibody. The methyltetrazine end is then used to "click" a TCO-modified cytotoxic drug onto the antibody. This modular approach allows for the development and testing of various antibody-drug combinations to optimize therapeutic efficacy. medchemexpress.com

Live-Cell Imaging and Diagnostics: In chemical biology, the linker is used for labeling and tracking biomolecules in real-time. axispharm.comchemimpex.com For example, a protein of interest within a cell can be tagged with a thiol, which is then labeled with the linker's maleimide group. Subsequently, a TCO-functionalized fluorescent probe can be introduced and will specifically react with the methyltetrazine, allowing for visualization of the protein's location and dynamics without disrupting the cellular environment. frontiersin.orgrsc.org

PROTAC Development: The linker is applicable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins. medchemexpress.com Although various PEG lengths are used, the principle involves linking a ligand for a target protein to a ligand for an E3 ubiquitin ligase, and the Methyltetrazine-PEG-Maleimide architecture is well-suited for creating these bifunctional molecules. medchemexpress.comtargetmol.com

Biomaterial Functionalization: In materials science, these linkers can be used to functionalize surfaces or hydrogels. For instance, a thiol-modified surface can be reacted with the maleimide group, presenting a methyltetrazine-coated surface for the specific and oriented immobilization of TCO-tagged proteins or other biomolecules. axispharm.com

In essence, the academic significance of this compound lies in its ability to bridge the worlds of protein chemistry and bioorthogonal labeling. It provides researchers with a reliable and efficient chemical tool to build highly specific, multi-component systems for advanced therapeutic and diagnostic purposes. axispharm.comaxispharm.com

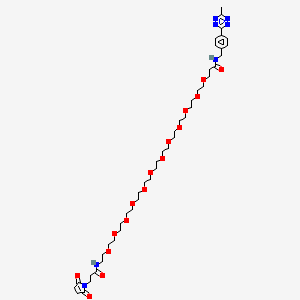

Structure

2D Structure

Properties

Molecular Formula |

C44H69N7O16 |

|---|---|

Molecular Weight |

952.1 g/mol |

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |

InChI |

InChI=1S/C44H69N7O16/c1-37-47-49-44(50-48-37)39-4-2-38(3-5-39)36-46-41(53)9-12-56-14-16-58-18-20-60-22-24-62-26-28-64-30-32-66-34-35-67-33-31-65-29-27-63-25-23-61-21-19-59-17-15-57-13-10-45-40(52)8-11-51-42(54)6-7-43(51)55/h2-7H,8-36H2,1H3,(H,45,52)(H,46,53) |

InChI Key |

UBGCSXQCWCGAGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |

Origin of Product |

United States |

Synthetic Methodologies for Methyltetrazine Peg12 Maleimide and Derivatives in Research

Synthetic Pathways to Access Methyltetrazine-PEG12-Maleimide

The synthesis of this compound is typically achieved through strategic approaches that ensure high purity and functionality of the final compound. These methods can be broadly categorized into total synthesis and modular strategies.

Total Synthesis Approaches for the Bifunctional Linker

While less common for long-chain heterobifunctional linkers due to potential yield losses over numerous steps, a total synthesis approach would involve the stepwise construction of the entire molecule from simple precursors. This method offers precise control over the structure but can be complex and time-consuming. The general strategy would involve the initial synthesis of a functionalized methyltetrazine core, followed by the sequential addition of the PEG12 spacer and finally the introduction of the maleimide (B117702) group. Each step would necessitate careful purification to ensure the desired product is carried forward.

Modular Synthesis Strategies Utilizing PEG Building Blocks

A common modular route involves the coupling of a methyltetrazine derivative bearing a carboxylic acid or an amine with a corresponding amine- or carboxyl-functionalized PEG12-maleimide. For instance, a plausible and widely utilized pathway is the amide bond formation between a methyltetrazine-containing amine and a maleimide-functionalized PEG12-carboxylic acid. This reaction is typically facilitated by carbodiimide coupling agents.

Key Precursors in Modular Synthesis:

| Precursor Molecule | Chemical Formula | Key Reactive Group |

| Methyltetrazine-amine (B608997) | C10H11N5 | Primary Amine |

| Maleimide-PEG12-acid | C31H49NO16 | Carboxylic Acid |

The amide coupling reaction is a cornerstone of this modular approach. Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) are employed to activate the carboxylic acid group of the Maleimide-PEG12-acid, making it susceptible to nucleophilic attack by the primary amine of the Methyltetrazine-amine.

Typical Amide Coupling Reaction Conditions:

| Reagent/Condition | Purpose | Typical Concentration/Value |

| Maleimide-PEG12-acid | Building Block | 1 equivalent |

| Methyltetrazine-amine | Building Block | 1-1.2 equivalents |

| EDC | Carbodiimide Activator | 1.5-2 equivalents |

| NHS | Activating Agent | 1.5-2 equivalents |

| Solvent | Reaction Medium | Anhydrous DMF or DCM |

| Temperature | Reaction Condition | Room Temperature |

| Reaction Time | Duration | 12-24 hours |

This modular approach allows for the efficient and convergent synthesis of the target bifunctional linker.

Purification and Isolation Techniques for Research-Grade Compound

Achieving high purity is critical for the successful application of this compound in research. Due to the polar nature of the PEG chain and the presence of multiple functional groups, purification can be challenging. The primary method for isolating the research-grade compound is reversed-phase high-performance liquid chromatography (RP-HPLC).

RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase, usually a gradient of water and an organic solvent like acetonitrile (B52724), often with an acid modifier such as trifluoroacetic acid (TFA). The more hydrophobic molecules are retained longer on the column.

Typical RP-HPLC Purification Parameters:

| Parameter | Condition |

| Column | C18 silica (B1680970) column |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | 5-95% B over 30-60 minutes |

| Detection | UV-Vis at multiple wavelengths (e.g., 254 nm, 280 nm, 520 nm) |

Following HPLC purification, the fractions containing the pure product are pooled, and the solvent is removed, often by lyophilization, to yield the final product as a solid. The purity is typically assessed by analytical HPLC and characterized by mass spectrometry and NMR spectroscopy.

Derivatization Strategies of this compound for Research Applications

The versatility of the this compound scaffold allows for its derivatization to create reagents for specific bioconjugation research needs. Two common derivatives are the NHS ester and the carboxylic acid.

Synthesis of Methyltetrazine-PEG12-NHS Ester for Amine Conjugation Research

For applications requiring conjugation to primary amines, such as the lysine (B10760008) residues in proteins, a Methyltetrazine-PEG12-NHS ester is a valuable reagent. This derivative is synthesized from its corresponding carboxylic acid precursor, Methyltetrazine-PEG12-Acid.

The synthesis involves the activation of the terminal carboxylic acid of Methyltetrazine-PEG12-Acid using EDC and NHS. This reaction forms a stable and amine-reactive NHS ester.

Synthesis of Methyltetrazine-PEG12-NHS Ester:

| Reactant/Reagent | Role |

| Methyltetrazine-PEG12-Acid | Carboxylic Acid Precursor |

| N,N'-Disuccinimidyl carbonate (DSC) or EDC/NHS | Activating agents |

| Anhydrous Solvent (e.g., DMF, DCM) | Reaction Medium |

| Inert Atmosphere (e.g., Argon, Nitrogen) | Prevents moisture contamination |

The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) or HPLC until the starting material is consumed. The resulting Methyltetrazine-PEG12-NHS ester can then be purified and used for labeling amine-containing biomolecules. conju-probe.comwindows.net

Synthesis of Methyltetrazine-PEG12-Acid for Carboxyl Conjugation Research

One common synthetic route to Methyltetrazine-PEG12-Acid involves the reaction of a methyltetrazine-amine with a PEG12 molecule that has a terminal carboxylic acid and a protected amine or other functional group at the other end. After coupling the methyltetrazine to one end of the PEG spacer, the protecting group on the other end is removed to reveal the carboxylic acid.

Alternatively, a more direct approach involves the use of a commercially available or synthesized PEG12 building block that already contains a terminal carboxylic acid and another reactive group suitable for coupling with a methyltetrazine precursor.

Radiolabeling Methodologies for Imaging Research (e.g., [18F]PEG12-Tz)

The functionalization of tetrazine-containing molecules with radionuclides has become a cornerstone for advanced in vivo imaging techniques, particularly Positron Emission Tomography (PET). mdpi.comnih.gov PET imaging requires the use of positron-emitting radionuclides, and among the most widely used is Fluorine-18 (B77423) (¹⁸F) due to its favorable characteristics, including a convenient half-life of 109.8 minutes and low positron energy, which allows for high-resolution imaging. nih.gov The incorporation of ¹⁸F into tetrazine structures, such as those linked with PEG chains (e.g., [¹⁸F]PEG12-Tz), enables the creation of imaging agents for pretargeted strategies. mdpi.comnih.gov Pretargeting approaches have the potential to significantly improve target-to-background ratios in nuclear medicine by separating the targeting vector (e.g., an antibody) from the radioactive payload. mdpi.com

The development of ¹⁸F-labeled tetrazines is a key area of research, focusing on creating probes with favorable pharmacokinetics and high stability for in vivo applications. nih.govmdpi.com The inverse-electron-demand Diels-Alder (iEDDA) reaction between a radiolabeled tetrazine and a trans-cyclooctene (B1233481) (TCO)-tagged biomolecule is a widely used bioorthogonal reaction for this purpose, valued for its rapid kinetics and high selectivity. nih.govmedchemexpress.com

Several strategies have been developed for the radiofluorination of tetrazines. These can be broadly categorized into direct labeling of the tetrazine core and the use of prosthetic groups.

Direct Radiolabeling Methods: Direct aromatic ¹⁸F-labeling of highly reactive tetrazines can be achieved through methods like copper-mediated radiofluorination. nih.gov This approach involves attaching ¹⁸F directly to the aromatic structure of the tetrazine molecule. For instance, researchers have successfully synthesized tracers like [¹⁸F]MeTz and [¹⁸F]HTz, achieving radiochemical yields and purities suitable for biological evaluation. nih.gov The stability of these compounds can be a challenge; for example, [¹⁸F]HTz showed rapid degradation that could be mitigated by formulation with ascorbic acid. nih.gov The lipophilicity of the resulting tracer, influenced by modifications like the addition of a methyl group, can affect its ability to cross the blood-brain barrier (BBB), a critical factor for neuroimaging applications. nih.gov

Prosthetic Group-Based Methods: An alternative and often more versatile approach is the use of ¹⁸F-labeled prosthetic groups. This multi-step strategy involves first synthesizing a small, ¹⁸F-labeled molecule which is then conjugated to the tetrazine. A notable example is the development of a hydrophilic ¹⁸F-fluorosulfotetrazine. mdpi.com This method started with a propargylic butanesultone precursor, which underwent a ring-opening reaction with ¹⁸F-fluoride to form a propargylic ¹⁸F-fluorosulfonate. mdpi.com This intermediate was then coupled to an azidotetrazine via a copper-catalyzed azide-alkyne cycloaddition (CuACC), followed by oxidation. mdpi.com This automated radiosynthesis process yielded the final [¹⁸F]fluorosulfotetrazine with a decay-corrected yield of 29–35% within 90–95 minutes. mdpi.com The resulting tracer demonstrated high hydrophilicity, excellent in vitro and in vivo stability, and pharmacokinetic properties suitable for pre-targeting applications, showing fast clearance and no non-specific retention in organs. mdpi.com

Another technique involves using commercially available ¹⁸F-fluorodeoxyglucose ([¹⁸F]FDG) to label tetrazines. mdpi.com This method leverages the chemical equilibrium between the cyclic and linear aldehyde forms of [¹⁸F]FDG for coupling. mdpi.com The radiolabeling of peptides can also be achieved using tetrazine ligation with precursors such as AmBF₃-tetrazines, which are radiolabeled with aqueous [¹⁸F]fluoride. utu.fi

The choice of radiolabeling methodology impacts several key parameters of the final imaging agent, including its yield, molar activity, stability, and pharmacokinetic profile. The data below summarizes findings from various studies on ¹⁸F-labeled tetrazines.

Research Findings on ¹⁸F-Labeled Tetrazine Probes

| Radiotracer | Labeling Method | Precursor | Decay-Corrected Yield (DCY) | Molar Activity | Key Findings | Reference |

|---|---|---|---|---|---|---|

| [¹⁸F]fluorosulfotetrazine | Multi-step synthesis via prosthetic group (¹⁸F-fluorosulfonate) | Propargylic butanesultone | 29–35% | ~165 MBq/μmol | High hydrophilicity (LogP = -1.27), excellent in vivo stability, and fast elimination. Suitable for pre-targeting. | mdpi.com |

| [¹⁸F]MeTz | Direct Cu-mediated aromatic ¹⁸F-labeling | Not specified | Sufficient for evaluation | Not specified | Demonstrated better blood-brain barrier penetration compared to [¹⁸F]HTz due to increased lipophilicity. | nih.gov |

| [¹⁸F]HTz | Direct Cu-mediated aromatic ¹⁸F-labeling | Not specified | Sufficient for evaluation | Not specified | Less chemically stable than [¹⁸F]MeTz; required formulation with ascorbic acid to prevent rapid degradation. | nih.gov |

Fundamental Bioconjugation Mechanisms and Reaction Kinetics in Research Contexts

Methyltetrazine-trans-Cyclooctene (TCO) Click Chemistry

The reaction between a methyltetrazine and a trans-cyclooctene (B1233481) (TCO) is a prime example of bioorthogonal "click chemistry". This reaction is characterized by its exceptionally fast kinetics, high specificity, and ability to proceed in complex biological environments without interfering with native biochemical processes. iris-biotech.deiris-biotech.devectorlabs.com

The chemical basis for the reaction between a methyltetrazine and a TCO is an inverse electron-demand Diels-Alder (iEDDA) cycloaddition. iris-biotech.deiris-biotech.de In this [4+2] cycloaddition, the electron-poor tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile. eur.nl The high ring strain of the TCO is a key driver of the reaction's rapid rate. The initial cycloaddition is followed by a retro-Diels-Alder reaction that results in the elimination of nitrogen gas (N2), forming a stable dihydropyridazine product. iris-biotech.deiris-biotech.debroadpharm.com This reaction is irreversible and does not require a catalyst. eur.nlbroadpharm.com

The reaction between methyltetrazines and TCOs is renowned for its extremely fast kinetics, making it ideal for applications where low concentrations of reactants are used, such as in living systems. iris-biotech.deiris-biotech.de The second-order rate constants for this reaction are among the highest reported for any bioorthogonal reaction. iris-biotech.dersc.org

The specific structure of the tetrazine can influence the reaction rate. For instance, methyl-substituted tetrazines are highly stable in aqueous media and exhibit fast reaction kinetics with TCO derivatives, with rate constants around 1,000 M⁻¹s⁻¹. iris-biotech.de Hydrogen-substituted tetrazines can have even faster kinetics, with rates up to 30,000 M⁻¹s⁻¹, but they are generally less stable. iris-biotech.de

Kinetic studies are often performed by monitoring the disappearance of the characteristic absorbance of the tetrazine at around 510-550 nm upon reaction with TCO. eur.nlbroadpharm.com The reaction proceeds efficiently in a variety of media, including organic solvents, water, and complex biological fluids, and over a pH range of 6-9. eur.nlbroadpharm.com

| Tetrazine Type | Reactant | Reaction Medium | Temperature | Second-Order Rate Constant (k₂) | Reference |

|---|---|---|---|---|---|

| Methyl-substituted Tetrazine | TCO derivatives | Aqueous media | Not specified | ~1,000 M⁻¹s⁻¹ | iris-biotech.de |

| Hydrogen-substituted Tetrazine | TCO derivatives | Aqueous media | Not specified | Up to 30,000 M⁻¹s⁻¹ | iris-biotech.de |

| Various Tetrazines | TCO | PBS, pH 7.4 | 37°C | 210 - 26,000 M⁻¹s⁻¹ | nih.gov |

| General Tetrazine | TCO | Not specified | Not specified | > 800 M⁻¹s⁻¹ | vectorlabs.cominterchim.fr |

| General Tetrazine | TCO | Not specified | Not specified | 1 - 1x10⁶ M⁻¹s⁻¹ | broadpharm.com |

| mTz-pSar₂₀ | TCO-PEG₄ | PBS, pH 7.4 | Not specified | 463 M⁻¹s⁻¹ | rsc.org |

| HELIOS 347Me | TCO-pSar₆₆ | PBS, pH 7.4 | Not specified | 1,806 M⁻¹s⁻¹ | rsc.org |

Synergistic Reactivity of Bifunctional Linkers in Research Constructs

The presence of two chemically distinct and highly selective reactive groups on a single scaffold, as in Methyltetrazine-PEG12-Maleimide, enables the ordered and efficient assembly of complex multi-component systems. This synergistic reactivity is foundational for creating sophisticated research constructs such as antibody-drug conjugates (ADCs), targeted imaging agents, and protein-protein conjugates. The linker acts as a central hub, allowing researchers to first attach the molecule to one biomolecule via one functional group, and then, in a separate and non-interfering step, attach a second molecule of interest via the remaining functional group.

A common and highly effective strategy for utilizing this compound involves a sequential, two-step conjugation process. This approach leverages the conditional reactivity of the maleimide (B117702) group to ensure a controlled and directional assembly.

Step 1: Maleimide-Thiol Conjugation. The first step involves the reaction of the maleimide moiety with a thiol-containing biomolecule, such as a protein or peptide containing an accessible cysteine residue. To achieve high selectivity, this reaction is performed in a buffer with a controlled pH between 6.5 and 7.5. nih.gov At this pH, the maleimide reacts efficiently with the thiol to form a stable thioether linkage, while its reactivity towards other nucleophiles like amines is minimized. nih.gov After this initial conjugation, the biomolecule is now functionalized with the linker, bearing a free and unreacted methyltetrazine group at its distal end. Purification steps, such as desalting or chromatography, can be employed to remove any unreacted linker.

Step 2: Tetrazine-TCO Click Reaction. In the second step, the methyltetrazine-functionalized biomolecule from Step 1 is introduced to a second molecule that has been pre-functionalized with a trans-cyclooctene (TCO) group. The bioorthogonal IEDDA reaction occurs rapidly and specifically between the methyltetrazine and TCO moieties. iris-biotech.debroadpharm.com This "click" reaction is highly efficient even at low reactant concentrations and is completely inert to the functional groups on the biomolecule conjugated in the first step, resulting in the final, precisely assembled three-part construct. nih.gov

This maleimide-first sequential strategy is advantageous as it allows for the initial, more condition-sensitive reaction to be completed and purified before proceeding with the robust and bioorthogonal tetrazine ligation.

The success of sequential strategies using this compound is fundamentally due to the orthogonal nature of its two reactive ends. Orthogonal chemical reactions are those that occur in the same vessel without any cross-reactivity, as their mechanisms and substrate requirements are mutually exclusive.

The maleimide-thiol reaction and the tetrazine-TCO reaction represent a powerful orthogonal pair:

Maleimide Selectivity: The maleimide group is an electrophile that selectively targets nucleophilic thiols under mildly acidic to neutral pH conditions. nih.gov It shows no inherent reactivity towards the TCO dienophile.

Tetrazine Selectivity: The tetrazine group is an electron-poor diene that specifically undergoes an IEDDA cycloaddition with a strained dienophile like TCO. researchgate.net It is completely unreactive towards nucleophiles such as the thiols targeted by the maleimide group. broadpharm.com

This mutual non-interference allows for a clean, stepwise assembly. During the initial maleimide-thiol conjugation step (at pH ~7.0), the tetrazine group remains inert. Subsequently, during the tetrazine-TCO ligation, the newly formed thioether bond from the first step is stable and does not participate in the cycloaddition reaction. This high degree of orthogonality minimizes the formation of undesired byproducts and ensures that the final conjugate has the intended structure and composition, which is critical for constructing well-defined and functional biomolecular assemblies for research applications.

| Reactive Group | Reaction Partner | Optimal pH Range | Cross-Reactivity with Orthogonal Partner |

|---|---|---|---|

| Maleimide | Thiol (e.g., Cysteine) | 6.5 - 7.5 | None with TCO |

| Methyltetrazine | trans-Cyclooctene (TCO) | 6.0 - 9.0 | None with Thiol |

Advanced Applications in Chemical Biology Research

Protein and Peptide Modification Research

Methyltetrazine-PEG12-Maleimide is instrumental in the field of protein and peptide modification, offering researchers a reliable method for introducing probes, labels, or other molecules of interest onto a protein backbone. The maleimide (B117702) group specifically reacts with the thiol group of cysteine residues, forming a stable covalent bond. This allows for the targeted modification of proteins at naturally occurring or engineered cysteine sites. The methyltetrazine group, in turn, participates in a highly efficient and specific bioorthogonal reaction with trans-cyclooctene (B1233481) (TCO)-functionalized molecules. This dual functionality makes it an ideal linker for creating complex biomolecular conjugates in a controlled and stepwise manner. The integrated PEG12 spacer enhances the solubility and flexibility of the resulting conjugate, which can minimize aggregation and preserve the biological activity of the modified protein. axispharm.com

Site-Specific Labeling and Conjugation of Proteins and Antibodies.axispharm.com

The ability to label and conjugate proteins and antibodies at specific sites is crucial for a variety of research applications, including in vitro diagnostics, targeted drug delivery, and live-cell imaging. axispharm.comaxispharm.com this compound facilitates this by providing a means to attach a bioorthogonal handle to a protein of interest. This handle can then be used to "click" on a variety of reporter molecules, such as fluorophores, or other functional moieties.

Antibodies are a primary target for site-specific modification due to their high specificity for their target antigens. Cysteine-directed modification using linkers like this compound allows for the precise attachment of payloads to an antibody. This is often achieved by engineering cysteine residues at specific locations on the antibody structure, away from the antigen-binding site, to ensure that the conjugation process does not interfere with the antibody's function. The maleimide group of the linker reacts with the thiol group of the engineered cysteine, creating a stable antibody-linker intermediate. This intermediate can then be reacted with a TCO-functionalized molecule in a subsequent step.

Beyond naturally occurring cysteine residues, researchers can genetically engineer reactive sites into proteins to achieve even greater control over the conjugation process. This involves introducing specific amino acids, such as cysteine, at desired locations on the protein surface. These engineered sites serve as specific handles for reaction with the maleimide group of this compound. This strategy allows for the creation of well-defined and homogeneous protein conjugates, which is essential for obtaining reproducible and reliable results in research settings.

Development of Protein-Oligonucleotide Conjugates for Research Applications.

The development of protein-oligonucleotide conjugates has opened up new avenues in diagnostics and targeted therapies. These hybrid molecules combine the specific binding properties of proteins with the programmability and amplification potential of nucleic acids.

This compound provides a robust strategy for coupling oligonucleotides to proteins. In a typical workflow, a cysteine-containing protein is first reacted with this compound. Separately, an oligonucleotide is functionalized with a trans-cyclooctene (TCO) group. The two modified biomolecules are then combined, and the methyltetrazine and TCO groups react via strain-promoted azide-alkyne cycloaddition (SPAAC), a type of click chemistry, to form a stable conjugate. This method is highly efficient and proceeds under mild conditions, which helps to preserve the integrity of both the protein and the oligonucleotide.

Peptide Cyclization and Conformation Stabilization Research via Click Chemistry

The generation of cyclic peptides is a critical strategy in drug discovery to enhance peptide stability, binding affinity, and cell permeability compared to their linear counterparts. ru.nlnih.gov this compound provides a sophisticated method for peptide macrocyclization. In this approach, a linear peptide is synthesized with specific reactive handles. For example, a peptide can be designed to contain a cysteine residue (containing a thiol group) and a non-natural amino acid functionalized with a trans-cyclooctene (TCO) group.

The cyclization process leverages the dual reactivity of the linker. The maleimide group on the linker reacts specifically with the thiol side chain of the cysteine residue, while the methyltetrazine group undergoes a rapid and highly selective iEDDA click reaction with the TCO-functionalized amino acid. conju-probe.com This dual-ligation strategy effectively bridges two points within the peptide chain, forming a stable, cyclized structure. The PEG12 spacer plays a crucial role in ensuring the linker can span the required distance within the peptide without inducing significant strain.

Recent research has also highlighted the use of tetrazine-thiol exchange as a method for rapid and traceless in situ cyclization of peptides. ru.nl This reaction, which proceeds efficiently in a mildly acidic aqueous environment, allows for the direct linkage of an N-terminal methyl sulfide (B99878) tetrazine and an internal cysteine residue. ru.nl While this specific method is traceless, the use of a heterobifunctional linker like this compound offers an alternative pathway for creating cyclic structures where the linker itself becomes an integral part of the final macrocycle, influencing its conformational properties. Research into tetrazine-based cyclization on solid-phase supports further demonstrates the robustness of this chemistry for creating diverse cyclic peptide libraries. researchgate.net

| Feature | Description | Research Finding |

| Reaction Principle | Dual ligation via maleimide-thiol and tetrazine-TCO reactions. | The linker bridges a cysteine and a TCO-modified amino acid in a linear peptide to induce cyclization. |

| Benefit of Cyclization | Enhanced peptide stability, binding affinity, and membrane permeability. ru.nlnih.gov | Cyclization systematically improves the permeability of peptides through lipid bilayers. nih.gov |

| Linker's Role | The PEG12 spacer provides optimal length and flexibility for macrocycle formation. axispharm.com | The hydrophilic PEG spacer improves the solubility of the resulting cyclic peptide conjugate. conju-probe.com |

Research into PROTAC Linkers and Small Molecule Conjugates

The modular nature of this compound makes it an ideal component for constructing complex therapeutic and research molecules, particularly Proteolysis-Targeting Chimeras (PROTACs) and other small molecule conjugates.

PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. precisepeg.com A PROTAC molecule consists of three parts: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker connecting them. precisepeg.com

This compound is frequently utilized as a PEG-based PROTAC linker. targetmol.comtargetmol.commedchemexpress.com Its design allows for a modular and efficient synthesis strategy. For instance, the maleimide end can be conjugated to a cysteine residue on a peptide-based E3 ligase ligand. The resulting conjugate, now bearing a reactive tetrazine group, can then be "clicked" onto a POI-binding small molecule that has been pre-functionalized with a TCO group. medchemexpress.com This bioorthogonal approach simplifies the assembly of the final PROTAC, allowing researchers to easily mix and match different POI and E3 ligase ligands. The length and hydrophilicity of the PEG12 linker are critical variables that can be fine-tuned to optimize the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which directly impacts degradation efficiency. precisepeg.com

| Component | Function in PROTAC Assembly |

| Maleimide Group | Covalently attaches to a thiol-containing ligand (e.g., on an E3 ligase binder). |

| Methyltetrazine Group | Reacts with a TCO-functionalized ligand (e.g., a POI binder) via iEDDA click chemistry. medchemexpress.com |

| PEG12 Spacer | Optimizes the distance and orientation between the two ligands, enhancing ternary complex formation and improving solubility. precisepeg.com |

Beyond PROTACs, this compound is used in strategies for conjugating small molecule drugs to larger biomolecules like antibodies, creating Antibody-Drug Conjugates (ADCs). medchemexpress.com The goal of an ADC is to deliver a potent cytotoxic drug specifically to cancer cells by targeting a cell-surface antigen.

Functionalization of Research Materials and Surfaces

The dual-reactive nature of this compound is highly advantageous for modifying the surfaces of materials for various research applications, from biosensors to advanced polymeric materials.

The performance of a biosensor critically depends on the stable and controlled immobilization of bioreceptor molecules (e.g., antibodies, enzymes, or nucleic acids) onto the transducer surface. numberanalytics.comnih.gov Covalent immobilization is preferred for its stability, and maleimide-thiol chemistry is a widely used method for this purpose. numberanalytics.commdpi.com

This compound enables a highly specific, two-step immobilization strategy. First, a biosensor surface (e.g., a gold electrode or glass slide) is functionalized with thiol groups. The maleimide end of the linker is then reacted with this surface, creating a covalent bond and orienting the PEG-tetrazine portion away from the surface. mdpi.com This creates a "reactive surface" ready for the second step: the immobilization of a biorecognition element. The biomolecule of interest (e.g., an antibody or DNA probe) is modified with a TCO group and then introduced to the surface, where it is captured via the bioorthogonal tetrazine-TCO click reaction. conju-probe.com This method ensures a stable, covalent attachment with precise control over the orientation of the biomolecule, which is essential for maximizing its ability to bind to the target analyte. nih.gov

| Step | Description | Benefit |

| 1. Surface Functionalization | The maleimide group of the linker reacts with a thiol-modified biosensor surface. | Creates a stable, covalently attached layer with outward-facing tetrazine groups. |

| 2. Biomolecule Capture | A TCO-modified biomolecule (e.g., antibody, enzyme) is "clicked" onto the tetrazine-functionalized surface. | Ensures site-specific, oriented immobilization, improving biosensor sensitivity and performance. nih.gov |

The ability to functionalize polymers with bioactive molecules is key to creating advanced materials for tissue engineering, drug delivery, and diagnostics. This compound serves as a versatile tool for modifying polymeric materials such as hydrogels or polymer backbones. axispharm.com

For example, a polymer synthesized with pendant thiol groups can be reacted with the maleimide end of the linker. This process grafts the PEG-tetrazine moiety onto the polymer backbone, transforming it into a platform for subsequent bioorthogonal modifications. This tetrazine-decorated polymer can then be used to immobilize TCO-modified peptides, growth factors, or other signaling molecules to create a bioactive scaffold for cell culture. Alternatively, it can be used to crosslink with other TCO-containing polymer chains to form a hydrogel with well-defined properties. A recent study demonstrated the use of bioorthogonal chemistry for the polymerization of coiled-coil peptides, highlighting the power of these reactions in creating structured biomaterials. broadpharm.com The PEG12 spacer in these applications provides the necessary flexibility and hydrophilicity to ensure that the attached biomolecules are accessible and functional within the polymer matrix.

Applications in Preclinical Imaging and Diagnostics Research

Fluorescent Labeling for Cellular and In Vitro Imaging Research.nih.govnih.gov

The unique chemical architecture of Methyltetrazine-PEG12-Maleimide makes it a valuable reagent for fluorescent labeling in cellular and in vitro imaging research. nih.govnih.gov This is largely attributed to its participation in bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. nih.govfrontiersin.org

The methyltetrazine component of the molecule is key to its role in the development of bioorthogonal fluorescent probes. nih.govnih.gov It participates in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). nih.govmdpi.com This reaction is exceptionally fast and selective, making it ideal for live-cell imaging. frontiersin.orgnih.gov

In a typical research application, a biomolecule of interest, such as a protein, is first functionalized with a TCO group. This can be achieved through genetic encoding of unnatural amino acids containing a TCO moiety. researchgate.netnih.gov Subsequently, a fluorescent dye is conjugated to this compound. The maleimide (B117702) group readily reacts with thiol groups on the dye molecule. The resulting fluorescent tetrazine probe can then be introduced to the live cells. The tetrazine and TCO moieties then "click" together, covalently attaching the fluorescent label to the target biomolecule. nih.gov

A significant advantage of this system is the potential for "fluorogenicity." biorxiv.orgbham.ac.uk The tetrazine moiety can quench the fluorescence of the attached dye. Upon reaction with the TCO-modified target, this quenching effect is diminished, leading to a substantial increase in the fluorescent signal. nih.govresearchgate.net This "turn-on" mechanism significantly improves the signal-to-noise ratio, enabling wash-free imaging and the visualization of cellular processes with high clarity. biorxiv.orgbham.ac.uk

The ability to specifically label proteins in living cells with minimal perturbation has made this compound and similar compounds invaluable for protein tracking and localization studies. researchgate.net By attaching a fluorescent probe to a specific protein, researchers can visualize its distribution and dynamics within the cell in real-time. nih.gov This has been instrumental in studying the localization of proteins to specific organelles, their movement within cellular compartments, and their interactions with other biomolecules. mdpi.com

For instance, this methodology allows for the investigation of the trafficking of membrane proteins or the dynamic behavior of cytosolic proteins in response to cellular stimuli. The high specificity of the bioorthogonal reaction ensures that only the protein of interest is labeled, providing clear and unambiguous imaging results. nih.gov

Radiolabeling for Pretargeted Positron Emission Tomography (PET) Imaging Research.mdpi.comacs.orgturkupetcentre.net

In addition to fluorescent imaging, this compound is a critical component in the development of radiolabeled probes for pretargeted PET imaging in preclinical research models. mdpi.comacs.orgturkupetcentre.net This innovative strategy aims to overcome the limitations of conventional PET imaging, such as high background signals and radiation doses to non-target tissues. nih.gov

The pretargeting approach involves a two-step process. turkupetcentre.net First, a targeting molecule, typically a monoclonal antibody (mAb) modified with a TCO group, is administered. mdpi.comacs.org This mAb is chosen for its high affinity and specificity to a particular target, such as a tumor-associated antigen. nih.gov The TCO-modified antibody is allowed to circulate and accumulate at the target site while unbound antibodies are cleared from the bloodstream. acs.org

In the second step, a small, radiolabeled tetrazine molecule, such as a derivative of this compound chelated with a positron-emitting radionuclide (e.g., 64Cu or 89Zr), is injected. nih.govnih.govacs.org This radiolabeled tetrazine rapidly travels through the body and, via the highly efficient IEDDA reaction, "clicks" with the TCO-functionalized antibody that has accumulated at the target. mdpi.comacs.org The unbound radiolabeled tetrazine is quickly cleared from the body through the kidneys due to its small size. nih.gov This results in a high concentration of the radionuclide at the target site and a low concentration in the surrounding tissues, leading to PET images with excellent tumor-to-background ratios. nih.govacs.org

Table 1: Comparison of Pretargeted vs. Targeted PET Imaging Approaches

| Feature | Pretargeted Approach | Targeted Approach |

| Mechanism | Two-step: 1. TCO-antibody, 2. Radiolabeled tetrazine | One-step: Directly radiolabeled antibody |

| Tumor Uptake | Lower absolute tumor uptake | Higher absolute tumor uptake |

| Tumor-to-Non-Target Ratios | Comparable to targeted approach | Comparable to pretargeted approach |

| Absorbed Radiation Dose | Significantly lower | Significantly higher |

| Imaging Time | Enables use of short-lived radionuclides | Requires long-lived radionuclides |

| Data derived from research comparing pretargeting and targeted approaches in preclinical models. nih.govacs.org |

The PEG12 spacer in this compound plays a crucial role in the pharmacokinetic and biodistribution properties of the radioligand. nih.govresearchgate.net Polyethylene (B3416737) glycol is a hydrophilic polymer, and its incorporation into the linker can significantly impact how the molecule behaves in a biological system. nih.gov

The PEG12 spacer increases the hydrophilicity of the radiolabeled tetrazine. nih.gov This increased water solubility can improve its behavior in the bloodstream and facilitate its rapid distribution throughout the body. Furthermore, PEGylation is known to reduce non-specific binding to tissues and can decrease uptake by the reticuloendothelial system, leading to lower background signals. nih.gov

Crucially, the PEG spacer influences the rate of renal clearance. nih.gov By optimizing the length of the PEG chain, researchers can fine-tune the balance between efficient clearance of the unbound radiotracer and sufficient time for it to react with the pretargeted antibody. The PEG12 length has been found to be effective in achieving rapid renal clearance, which is essential for minimizing radiation exposure to non-target organs, particularly the kidneys. nih.govnih.gov

Research has been conducted to investigate the effect of different PEG spacer lengths on the performance of radiolabeled probes in preclinical imaging. nih.govresearchgate.net These studies have compared linkers with varying numbers of PEG units (e.g., PEG2, PEG4, PEG6, PEG12) to determine the optimal length for specific applications. nih.govresearchgate.net

Studies have shown that increasing the PEG spacer length generally leads to increased hydrophilicity. nih.gov However, the effect on serum stability and tumor uptake can be more complex. For instance, in one study with bombesin-based antagonists, serum stability increased with PEG length up to PEG6 but appeared to reverse with a PEG12 analog. nih.govresearchgate.net

In the context of pretargeted imaging, the optimal PEG length is one that maximizes the tumor-to-non-target organ ratio. nih.gov While longer PEG chains can sometimes lead to decreased binding affinity, they can also improve the pharmacokinetic profile, resulting in better imaging contrast. researchgate.net Comparative studies have indicated that intermediate-length PEG spacers, such as PEG4 and PEG6, can sometimes offer superior properties in terms of high tumor uptake and excellent tumor-to-kidney ratios. nih.gov However, the ideal PEG length can be dependent on the specific targeting molecule and the radionuclide being used. researchgate.netnih.gov

Table 2: Influence of PEG Spacer Length on Radiopharmaceutical Properties (Illustrative Data)

| PEG Spacer Length | Hydrophilicity (logD) | Serum Stability (T1/2) | Tumor-to-Kidney Ratio (at 4h) |

| PEG2 | -1.95 | 246 ± 4 min | Lower |

| PEG4 | Increased | 407 ± 15 min | 7.8 |

| PEG6 | Increased | 584 ± 20 min | 9.7 |

| PEG12 | -2.22 | 407 ± 12 min | Lower than PEG4/PEG6 |

| Data adapted from a study on ¹⁷⁷Lu-labeled bombesin (B8815690) antagonists. nih.govresearchgate.net |

Targeting Strategies in Research Models (e.g., PD-L1 expression)

The bifunctional linker, this compound, is instrumental in advanced preclinical research for developing targeted imaging agents, particularly for biomarkers like Programmed Death-Ligand 1 (PD-L1). The unique architecture of this linker allows for a two-step, bioorthogonal approach to imaging, which can enhance the specificity and contrast of diagnostic signals in research models of cancer.

The targeting strategy unfolds in a sequential manner. First, the maleimide group of the linker is utilized to form a stable covalent bond with a thiol group (-SH) on a PD-L1 targeting molecule. This targeting moiety is typically a biomolecule engineered to have a high affinity and specificity for PD-L1, such as a cysteine-containing peptide or a specially designed nanobody. The thiol-maleimide reaction is a well-established and efficient method for bioconjugation, proceeding under mild conditions to create a stable thioether linkage. This initial step results in a PD-L1-targeting probe armed with a methyltetrazine group.

Once the targeting probe is administered in a preclinical model, it circulates and accumulates at sites of PD-L1 expression, such as the surface of tumor cells. After a sufficient period for the probe to bind to its target and for any unbound probe to clear from the bloodstream, the second component of the system is introduced. This second component is a molecule carrying an imaging agent (e.g., a radionuclide for PET imaging) that has been modified with a trans-cyclooctene (TCO) group.

The methyltetrazine group on the PD-L1-bound probe reacts rapidly and specifically with the TCO on the imaging agent via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is bioorthogonal, meaning it occurs efficiently in a biological environment without interfering with native biochemical processes. This in-situ "click" reaction concentrates the imaging signal directly at the site of PD-L1 expression, leading to high-contrast images that can delineate tumors.

Detailed Research Findings

Preclinical studies utilizing components of this strategy have demonstrated its effectiveness in visualizing PD-L1 expression. For instance, research employing a pretargeted Positron Emission Tomography (PET) imaging strategy with a fluorine-18 (B77423) (¹⁸F) labeled methyltetrazine derivative, specifically [¹⁸F]PEG12-Tz, has yielded significant findings. nih.gov In these studies, a TCO-functionalized anti-PD-L1 antibody, atezolizumab, was first administered to tumor-bearing mice. Following a 48-hour interval to allow for antibody localization and clearance, the ¹⁸F-labeled PEG12-tetrazine was injected.

The results showed that this pretargeting approach could clearly visualize A549-PDL1 positive tumors. nih.gov The specificity of this targeting was confirmed through blocking studies, where co-injection of an unmodified anti-PD-L1 antibody or an unlabeled tetrazine significantly reduced the accumulation of the radiotracer in the tumor. nih.gov

The selection of the PEG12 spacer in the linker is also a critical aspect of this strategy. Studies comparing different PEG spacer lengths ([¹⁸F]Tz, [¹⁸F]PEG6-Tz, and [¹⁸F]PEG12-Tz) found that the longer PEG12 spacer provided superior imaging efficacy. nih.gov The increased hydrophilicity and flexibility conferred by the PEG12 chain are thought to improve the pharmacokinetics of the imaging agent, leading to better tumor-to-background ratios.

The data from these preclinical models underscore the potential of using a this compound linker to develop highly specific and sensitive imaging agents for PD-L1 expression. While the studies cited may use an antibody pre-functionalized with TCO, the principle of using the maleimide end of the linker to attach to a targeting peptide or nanobody, followed by tetrazine-TCO chemistry, represents a versatile and powerful strategy in preclinical imaging research.

Interactive Data Tables

Table 1: Biodistribution of [¹⁸F]PEG12-Tz in A549-PDL1 Xenografts Pretargeted with Atezolizumab-TCO

| Tissue | %ID/g (Mean ± SD) at 1h post-injection |

| Blood | 1.54 ± 0.21 |

| Heart | 0.89 ± 0.15 |

| Lung | 2.15 ± 0.33 |

| Liver | 2.48 ± 0.45 |

| Spleen | 1.12 ± 0.19 |

| Kidney | 4.56 ± 0.78 |

| Muscle | 0.51 ± 0.09 |

| Bone | 0.98 ± 0.17 |

| Tumor | 2.72 ± 0.41 |

Data derived from preclinical studies investigating pretargeted PET imaging of PD-L1 expression. nih.gov

Table 2: Tumor-to-Background Ratios for Different Pretargeting Strategies

| Imaging Strategy | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio |

| Atezolizumab-TCO/[¹⁸F]PEG12-Tz | 5.33 | 1.77 |

| Durvalumab-TCO/[¹⁸F]PEG12-Tz | 3.39 | Not Reported |

| Mock-Pretargeting Control | 2.39 | Not Reported |

Comparison of tumor-to-muscle ratios highlights the superior performance of the atezolizumab-based pretargeting approach with the PEG12-tetrazine radioligand. nih.govnih.gov

Analytical and Characterization Methodologies for Conjugates in Research

Spectroscopic Techniques for Conjugate Characterization

Spectroscopic methods provide detailed information regarding the molecular weight, structural features, and concentration of the newly formed conjugates.

Mass spectrometry (MS) is an indispensable tool for the characterization of bioconjugates, providing a direct measurement of the molecular weight (MW) of the intact conjugate. This confirmation is crucial evidence of a successful conjugation event. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are utilized. ESI-MS, often coupled with liquid chromatography (LC/MS), is particularly powerful for analyzing PEGylated proteins and antibody-drug conjugates (ADCs). researchgate.net

For complex and heterogeneous materials like multi-arm PEG conjugates, standard MS analysis can be challenging due to convoluted charge-distribution profiles. aatbio.com To overcome this, specialized techniques such as charge-reduction mass spectrometry (CRMS) have been developed. aatbio.com CRMS simplifies the charge profile of the polymers, leading to more easily discernible mass spectra that allow for the identification of key impurities and degradants. aatbio.com High-resolution mass spectrometry (HRMS) can further provide the elemental composition of the linker and drug-linker constructs. researchgate.net The combination of these MS techniques allows researchers to verify the addition of the Methyltetrazine-PEG12-Maleimide linker and any subsequent molecules attached via the tetrazine moiety, ensuring the correct final product has been formed.

| Mass Spectrometry Technique | Application for this compound Conjugates | Key Findings/Observations |

| MALDI-TOF-MS | Confirmation of conjugate molecular weight. nih.gov | Provides MW of the final conjugate, confirming the addition of the linker and payload. |

| ESI-MS | Analysis of PEGylated proteins and conjugates, often coupled with LC. researchgate.net | Ideal for analyzing the full range of molecules in ADC development, from small molecules to the final conjugate. researchgate.net |

| Charge-Reduction MS (CRMS) | Characterization of high MW, multi-arm PEG-maleimide polymers. aatbio.com | Simplifies complex charge profiles, enabling clearer mass spectra and the identification of impurities. aatbio.com |

| High-Resolution MS (HRMS/MS) | Structural characterization and impurity profiling of drug-linker molecules. researchgate.net | Determines elemental composition and helps elucidate the structure of the linker and its fragments. researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR), is a powerful method for the detailed structural elucidation of the conjugate and for monitoring reaction progress. atto-tec.com In the context of this compound, ¹H NMR is used to confirm the covalent bond formation between the maleimide (B117702) group and a thiol (e.g., a cysteine residue on a protein). The success of the conjugation is observed directly in the NMR spectrum by the disappearance of the characteristic signal from the protons on the maleimide's double bond (typically around 6.8 ppm) and the simultaneous appearance of new resonances corresponding to the newly formed thioether adduct. atto-tec.com

Characterizing large polyethylene (B3416737) glycol (PEG) polymers by ¹H NMR presents unique challenges. rsc.orgresearchgate.net Due to the high number of repeating ethylene (B1197577) glycol units, the signal from the PEG backbone can dominate the spectrum. atto-tec.com Furthermore, standard ¹H NMR pulse sequences are not ¹³C decoupled. rsc.orgresearchgate.net For large polymers, the satellite peaks arising from the 1.1% natural abundance of ¹³C coupled to protons can have significant integrations, which may be mistaken for impurities if not correctly assigned. rsc.orgresearchgate.net However, once properly identified, these ¹³C satellite peaks can be used to more accurately determine the molecular weight and the efficiency of the terminal group conjugation. researchgate.net

| NMR Signal | Chemical Shift (ppm, approximate) | Significance in Conjugation Analysis |

| Maleimide C=C Protons | ~6.8 | Disappearance of this signal indicates consumption of the maleimide group and successful reaction with a thiol. atto-tec.com |

| PEG Backbone Protons (-O-CH₂-CH₂-) | ~3.5 - 3.8 | Dominant resonance in the spectrum; its integration relative to end groups is used for MW and conjugation efficiency calculations. atto-tec.comresearchgate.net |

| Thioether Adduct Protons | ~2.0 - 4.6 | Appearance of a new set of complex signals confirms the formation of the stable covalent bond. atto-tec.com |

| ¹³C Satellite Peaks of PEG Backbone | Flanking the main PEG peak (± ~70 Hz) | Must be correctly assigned to avoid being mistaken for impurities; can be used for more accurate MW determination. rsc.orgresearchgate.net |

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to determine the concentration of the conjugate and to estimate the degree of conjugation, often referred to as the drug-to-antibody ratio (DAR) in ADCs. nih.gov This method relies on the Beer-Lambert law and the unique absorbance characteristics of the different components of the conjugate.

The protein component has a characteristic absorbance maximum at approximately 280 nm due to tryptophan and tyrosine residues. The tetrazine moiety possesses a distinct, albeit weak, n-π* electronic transition that gives it its characteristic color and an absorbance maximum in the visible region, typically between 520 nm and 550 nm. researchgate.netnih.gov The maleimide group itself has an absorbance in the UV range around 302 nm, though it has a small extinction coefficient, which can make this measurement insensitive. aatbio.comoup.com The progress of the inverse-electron-demand Diels-Alder reaction between the tetrazine and a dienophile can be monitored by observing the decay of the tetrazine's absorbance in the visible spectrum. rsc.org By measuring the absorbance at 280 nm (for the protein) and at the specific wavelength for an incorporated dye or drug, one can calculate the concentration and the average number of molecules conjugated per protein. nih.gov

| Component | Typical Absorbance Max (λₘₐₓ) | Application in Conjugate Analysis |

| Protein (Trp, Tyr) | ~280 nm | Used to determine the concentration of the biomolecule (e.g., antibody). oup.com |

| Tetrazine | ~520 - 550 nm | Its characteristic absorbance allows for monitoring the click reaction and quantifying tetrazine-containing molecules. researchgate.netnih.gov |

| Maleimide | ~302 nm | Can be used to quantify maleimide groups, but the low extinction coefficient limits sensitivity. aatbio.comoup.com |

Chromatographic Methods for Purity and Conjugation Efficiency Assessment

Chromatographic techniques are essential for separating the final conjugate from unreacted starting materials, byproducts, and aggregates, thereby providing a clear picture of product purity and reaction efficiency.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of bioconjugates and monitoring the reaction. A highly selective, stability-indicating HPLC method, often using a reversed-phase (RP) column, can effectively separate the desired conjugate from unreacted protein, excess linker, and various impurities. nih.gov This is particularly important for maleimide-based conjugations, as the maleimide group is susceptible to hydrolysis, creating a ring-opened by-product that must be separated and quantified. nih.gov

For highly complex mixtures, such as those involving multi-arm PEG-maleimide linkers, two-dimensional liquid chromatography (2D-LC) coupled to mass spectrometry offers superior resolving power. aatbio.com A 2D-LC strategy might involve using size-exclusion chromatography in the first dimension followed by RP-HPLC in the second dimension (SEC-RP/LC). aatbio.comatto-tec.com This powerful combination enables the sensitive characterization of the entire impurity profile, including process-related impurities and reaction intermediates. aatbio.com

| HPLC Method | Stationary Phase Example | Application for this compound Conjugates |

| Reversed-Phase (RP-HPLC) | C4, C8, C18, Charged Surface Hybrid (CSH) nih.gov | Purity assessment, separation of conjugate from unreacted materials and by-products (e.g., hydrolyzed maleimide). nih.gov |

| Two-Dimensional (2D-LC) | SEC followed by RP | Comprehensive characterization of complex mixtures, resolving size-variant impurities and reaction intermediates. aatbio.comatto-tec.com |

Size Exclusion Chromatography (SEC) is a critical method for evaluating the homogeneity and purity of the conjugate with respect to its size. SEC separates molecules based on their hydrodynamic radius, effectively distinguishing the desired monomeric conjugate from both high-molecular-weight (HMW) species, such as aggregates, and low-molecular-weight (LMW) components, like unreacted linker or fragments. oup.com

The formation of aggregates is a significant concern in bioconjugation as it can impact efficacy and immunogenicity. A robust and validated SEC method is therefore essential for product quality control. oup.com Such methods have been developed to resolve and quantify a wide range of size variants, from under 50 kDa to over 1000 kDa, providing crucial information on the stability and quality of the final conjugate preparation. oup.com The coupling of SEC to mass spectrometry (SEC-MS) can provide further insights by identifying the components within each size peak.

| SEC Analysis Parameter | Information Obtained | Importance for Quality Control |

| Main Peak (Monomer) | Percentage of the desired, non-aggregated conjugate. | Primary indicator of product purity. |

| High Molecular Weight (HMW) Species | Percentage of dimers, trimers, and larger aggregates. | Aggregation is a critical quality attribute that must be controlled. oup.com |

| Low Molecular Weight (LMW) Species | Percentage of unreacted linker, protein fragments, or other small molecules. | Indicates the efficiency of the conjugation and purification process. |

Anion Exchange Chromatography for Conjugate Purity

The neutral polyethylene glycol (PEG) chain of the linker creates a "charge shielding effect," which modulates the electrostatic interactions between the conjugate and the stationary phase of the chromatography column. nih.gov This effect typically causes the PEGylated conjugate to elute at a lower salt concentration during a gradient elution compared to the more highly charged native protein. nih.gov By optimizing the operating conditions, such as the pH and the salt gradient, AEX can effectively separate mono-PEGylated species from multi-PEGylated species, positional isomers, and unreacted starting materials. nih.govfishersci.com This results in a high degree of purity for the final conjugate, often exceeding 90%, which is essential for the reliability of subsequent research applications. nih.gov The open porous structure of agarose-based ion-exchangers has been found to provide high dynamic binding capacities for PEGylated protein conjugates. nih.gov

Table 1: Illustrative AEX Purification of a Model Protein Conjugate

| Sample | Elution Salt Concentration (NaCl) | Purity by SEC-HPLC | Reference |

|---|---|---|---|

| Native Protein (e.g., BSA) | ~350 mM | N/A | nih.gov |

| Protein-PEG12-Conjugate | ~250 mM | >90% | nih.gov |

Electrophoretic Techniques for Protein Conjugation Research

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Conjugate Verification

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental and widely used technique to quickly verify the successful conjugation of this compound to a target protein. nih.govneobiotechnologies.com The method separates proteins based on their molecular weight. When the linker is successfully attached to a protein, the total molecular weight of the resulting conjugate increases. alphathera.com

To perform the analysis, the unconjugated protein and the reaction mixture containing the conjugate are loaded into separate lanes on a polyacrylamide gel. alphathera.com Under denaturing and reducing conditions, the proteins are separated by size during electrophoresis. The conjugated protein will migrate more slowly than the unconjugated protein, appearing as a distinct band of higher molecular weight on the gel—a phenomenon known as a "gel shift." alphathera.com The size of this shift corresponds to the mass of the attached this compound linker. This visual confirmation is a straightforward initial check of conjugation efficiency. researchgate.net It is important to note that when analyzing maleimide-based conjugates, sample preparation conditions must be considered, as heating samples to high temperatures (e.g., >60-95°C) in SDS buffer can sometimes lead to the cleavage of the thioether bond and loss of the PEG chain, which could lead to inaccurate interpretation of the results. nih.govresearchgate.net

Table 2: Example of SDS-PAGE Verification for a 50 kDa Protein

| Sample | Calculated Molecular Weight (Da) | Observed Position on Gel | Reference |

|---|---|---|---|

| Unconjugated Protein | 50,000 | 50 kDa band | alphathera.com |

| Protein + this compound Conjugate | ~51,000 | Shifted band above 50 kDa | alphathera.com |

Stability and Reactivity Assessment in Research Conditions

In Vitro Stability Studies in Biological Matrices (e.g., serum)

Assessing the stability of conjugates formed with this compound is critical, particularly for applications involving biological matrices like serum. nih.gov The key point of potential instability is the thiosuccinimide linkage formed between the maleimide group and a cysteine residue on the target protein. This bond can undergo a retro-Michael reaction, especially in the presence of endogenous thiols such as glutathione (B108866) (GSH), which is present in millimolar concentrations in some biological environments. nih.govnih.gov This can lead to deconjugation of the linker from its target protein. nih.gov

In vitro stability studies are often conducted by incubating the conjugate in phosphate-buffered saline (PBS) or serum at physiological temperature (37°C) and monitoring the integrity of the conjugate over time. nih.gov Research comparing maleimide-PEG adducts to other linkages has shown that while the conjugate can be stable in PBS alone, the presence of competing thiols significantly reduces stability. frontiersin.org For instance, after a seven-day incubation at 37°C in the presence of 1 mM GSH, less than 70% of an intact maleimide-PEG conjugate may remain. nih.gov While this level of stability may be sufficient for many research applications, it is a critical parameter to evaluate during experimental design. frontiersin.org

Table 3: In Vitro Stability of a Model Maleimide-PEG Conjugate at 37°C

| Incubation Condition | Time | % Intact Conjugate Remaining | Reference |

|---|---|---|---|

| Phosphate-Buffered Saline (PBS) | 7 Days | >95% | nih.gov |

| PBS + 1 mM Glutathione (GSH) | 7 Days | <70% | nih.govfrontiersin.org |

Reactivity in Different Buffer Systems and pH Conditions in Research

The reactivity of the two distinct functional ends of this compound is highly dependent on the specific conditions of the buffer system, particularly its pH. nih.govnih.gov

Maleimide-Thiol Reaction: The conjugation of the maleimide group to a thiol (e.g., a cysteine residue on a protein) is a Michael-type addition. nih.gov The reaction rate is strongly influenced by pH because it depends on the presence of the thiolate anion (S-), which is the nucleophilic species. nih.gov The formation of the thiolate is governed by the pKa of the thiol and the pH of the buffer. nih.gov As the pH increases above the thiol's pKa, the concentration of the more reactive thiolate anion increases, leading to a faster conjugation reaction. Conversely, performing the reaction under acidic conditions (e.g., pH < 7) can significantly slow down or prevent the reaction. nih.gov The choice of buffer can also modulate the kinetics; for example, different buffer species can have catalytic effects that alter the gelation speed in hydrogel formation. nih.gov

Tetrazine Ligation: The inverse-electron-demand Diels-Alder (iEDDA) reaction between the methyltetrazine group and a strained alkene (like trans-cyclooctene (B1233481), TCO) is known for its extremely fast kinetics. researchgate.netconju-probe.com The rate of this ligation is generally less sensitive to pH than the maleimide-thiol reaction when using common dienophiles like norbornene. nih.gov However, the reactivity can be influenced by the electronic properties of both the tetrazine and its reaction partner. nih.gov For certain dienophiles, such as vinylboronic acids, the reaction rate increases at higher pH because the corresponding boronate anion is more electron-rich and thus more reactive toward the electron-deficient tetrazine. nih.govacs.org Therefore, the optimal pH for the tetrazine ligation step must be considered in the context of the specific dienophile being used.

Table 4: General pH Dependence of Reactions for this compound

| Reaction | pH Condition | Effect on Reaction Rate | Reference |

|---|---|---|---|

| Maleimide + Thiol | Acidic (e.g., pH 5.0) | Very Slow / Inhibited | nih.gov |

| Neutral (e.g., pH 7.4) | Moderate to Fast | nih.gov | |

| Basic (e.g., pH 8.4) | Rapid | nih.gov | |

| Methyltetrazine + TCO | Neutral (e.g., pH 7.4) | Very Fast | nih.gov |